(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid
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Overview
Description
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid is a chiral compound with a unique structure that includes an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of indene derivatives followed by functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require controlled temperatures and pressures to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of chiral ligands and catalysts is crucial to maintain the desired stereochemistry on an industrial scale. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The indane moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development. It can be used to study enzyme interactions and receptor binding.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as intermediates in the synthesis of pharmaceuticals targeting specific pathways.
Industry
Industrially, the compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indane moiety allows it to fit into specific binding sites, influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indane-2-carboxylic acid: Similar structure but lacks the chiral center.
2,3-Dihydro-1H-indene-1-carboxylic acid: Another related compound with slight structural differences.
Uniqueness
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid is unique due to its chiral center and specific functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)8-11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8H2,1H3,(H,14,15)/t9-,11?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGOQBUIYJKDEB-BFHBGLAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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